6-Bromo-1,2-benzisoxazole

Übersicht

Beschreibung

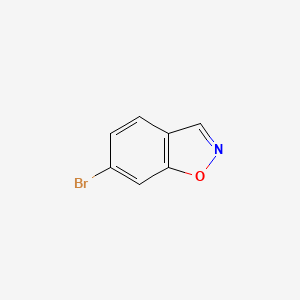

6-Bromo-1,2-benzisoxazole is a heterocyclic organic compound with the chemical formula C7H4BrNO. It is a brominated derivative of 1,2-benzisoxazole and finds application in several areas of research and industry, such as pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,2-benzisoxazole typically involves the bromination of 1,2-benzisoxazole. One common method is the reaction of 1,2-benzisoxazole with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 6-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-1,2-benzisoxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted benzisoxazoles can be formed.

Oxidation Products: Oxidized derivatives of benzisoxazole.

Reduction Products: De-brominated benzisoxazole.

Wissenschaftliche Forschungsanwendungen

Biological Activities

6-Bromo-1,2-benzisoxazole exhibits a wide range of biological activities:

- Antimicrobial Activity : It has been shown to possess antibacterial properties against multi-drug resistant strains such as Acinetobacter baumannii, with minimum inhibitory concentrations as low as 6.25 μg/ml . This suggests potential as a new chemotype for antibiotic development.

- Anticancer Properties : The compound has been investigated for its anticancer effects. In molecular docking studies, it demonstrated strong interactions with proteins involved in cancer pathways, indicating potential therapeutic applications against skin cancer .

- Anti-inflammatory Effects : Isoxazole derivatives are known for their anti-inflammatory properties, which can be attributed to their ability to modulate immune responses .

Pharmaceutical Applications

This compound serves as a precursor in the synthesis of pharmaceutical drugs. Its derivatives have been linked to various therapeutic areas:

- Anticonvulsant Activity : Certain derivatives have shown promise in treating epilepsy and mood disorders.

- Agrochemical Development : The compound is also explored in the development of agrochemicals due to its biological activity against pests and pathogens.

Case Study 1: Antimicrobial Efficacy

A study published in Nature highlighted the antimicrobial effects of a naturally occurring benzisoxazole derivative against Acinetobacter baumannii. The study demonstrated that supplementation with specific substrates could reverse the antibacterial effects, providing insights into the compound's mechanism of action and potential for drug development .

Case Study 2: Anticancer Potential

In silico studies involving molecular docking revealed that this compound binds effectively to key proteins associated with cancer progression. The binding interactions were characterized by significant energy scores and stability during molecular dynamics simulations, suggesting its potential role as an anticancer agent .

Wirkmechanismus

The mechanism of action of 6-Bromo-1,2-benzisoxazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule .

Vergleich Mit ähnlichen Verbindungen

1,2-Benzisoxazole: The parent compound without the bromine substitution.

6-Fluoro-1,2-benzisoxazole: A fluorinated derivative with similar properties.

6-Chloro-1,2-benzisoxazole: A chlorinated analogue.

Uniqueness: 6-Bromo-1,2-benzisoxazole is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogues. The bromine atom can participate in specific interactions, making it valuable in various synthetic and research applications .

Biologische Aktivität

6-Bromo-1,2-benzisoxazole is a compound belonging to the isoxazole class, noted for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

This compound features a benzene ring fused with an isoxazole moiety, with a bromine atom substituted at the sixth position. This unique structure contributes to its chemical reactivity and biological activity. The molecular formula is CHBrNO.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi. For example, studies have demonstrated its effectiveness against multi-drug resistant strains of Acinetobacter baumannii, targeting enzymes such as chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase, which are crucial for bacterial metabolism .

| Microorganism | Activity | Mechanism |

|---|---|---|

| Acinetobacter baumannii | Antibacterial | Inhibition of key metabolic enzymes |

| Candida albicans | Antifungal | Disruption of cell membrane integrity |

| Staphylococcus aureus | Antimicrobial | Inhibition of protein synthesis |

Anticancer Activity

The compound has shown promise in anticancer research, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells. Its mechanism includes the inhibition of topoisomerases, which are essential for DNA replication and repair.

The biological effects of this compound can be attributed to its interactions with various biological targets:

- Enzyme Inhibition: The compound inhibits specific enzymes involved in metabolic pathways, disrupting critical biochemical processes.

- Cell Signaling Modulation: It affects cellular signaling pathways that regulate cell growth and survival.

- Gene Expression Alteration: The compound can influence gene expression patterns linked to cell cycle regulation and apoptosis.

Case Studies

- Anticonvulsant Activity: A study reported that certain derivatives of benzisoxazole, including this compound, displayed anticonvulsant properties in animal models. The introduction of halogen atoms was found to enhance neuroactivity while also increasing neurotoxicity .

- Cancer Research: In vitro studies have demonstrated that this compound can reduce the viability of various cancer cell lines, suggesting potential as a therapeutic agent in oncology.

Biochemical Pathways Affected

While specific pathways affected by this compound are not extensively documented, it is known to interact with several biochemical pathways:

- Chorismate Metabolism: Inhibition of chorismate pyruvate-lyase impacts the shikimic acid pathway critical for bacterial survival.

- Apoptotic Pathways: Induction of apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Substituent | Biological Activity |

|---|---|---|

| 1,2-Benzisoxazole | None | Limited activity |

| 6-Fluoro-1,2-benzisoxazole | Fluorine | Enhanced antimicrobial properties |

| 5-Chloro-1,2-benzisoxazole | Chlorine | Moderate anticancer activity |

The presence of bromine in this compound enhances its lipophilicity and bioavailability compared to its analogs.

Eigenschaften

IUPAC Name |

6-bromo-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNORIBEFNHZMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)ON=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591234 | |

| Record name | 6-Bromo-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060802-88-1 | |

| Record name | 6-Bromo-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.